トロピセトロン

概要

説明

トロピセトロンは、主に化学療法や放射線療法に起因する悪心や嘔吐の治療に使用されるセロトニン5-HT3受容体拮抗薬です。 また、線維筋痛症の鎮痛薬として実験的に使用されています . トロピセトロンは1982年に特許を取得し、1992年に医療用として承認されました . Navobanなどのさまざまな商品名で販売されています .

科学的研究の応用

Tropisetron has a wide range of scientific research applications. In medicine, it is used to prevent nausea and vomiting induced by chemotherapy and radiotherapy . It has also been studied for its potential to improve cognitive deficits and sensory gating in schizophrenia patients . Additionally, tropisetron is used in chemogenetics research to control cellular activity in animal models .

作用機序

トロピセトロンは、選択的なセロトニン5-HT3受容体拮抗薬として作用します。 これは、消化管の迷走神経末端と中枢神経系の化学受容体トリガーゾーンに位置する5-HT3受容体におけるセロトニンの作用を競合的に結合して阻害します . これにより、化学療法や放射線療法に起因する悪心や嘔吐が抑制されます .

生化学分析

Biochemical Properties

Tropisetron plays a crucial role in biochemical reactions by competitively binding to and blocking the action of serotonin at 5HT3 receptors. This interaction occurs peripherally on vagus nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the central nervous system . The primary biomolecules it interacts with are the 5HT3 receptors, which are ion channels that lead to rapid depolarization and neurotransmitter release upon activation .

Cellular Effects

Tropisetron influences various cellular processes, particularly in the context of its antiemetic properties. It inhibits the excitation of presynaptic 5HT receptors on peripheral neurons involved in the emetic reflex, thereby preventing nausea and vomiting . Additionally, tropisetron has been shown to inhibit high glucose-induced apoptosis in pancreatic cells by decreasing the expression of pro-apoptotic proteins Bax and caspase-3 . This indicates its potential role in modulating cell signaling pathways and gene expression related to apoptosis.

Molecular Mechanism

At the molecular level, tropisetron exerts its effects by competitively binding to 5HT3 receptors, blocking the action of serotonin . This binding prevents the activation of these receptors, which are involved in the emetic reflex. Tropisetron also acts as a partial agonist at α7-nicotinic receptors, sensitizing them to low concentrations of acetylcholine . This dual action contributes to its antiemetic and potential analgesic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tropisetron have been observed to change over time. It is rapidly absorbed from the gastrointestinal tract, with a peak plasma concentration attained within three hours . The stability and degradation of tropisetron have been studied, showing that it is generally well-tolerated with minimal long-term adverse effects . Slight loss of body weight development has been noted in some animal studies .

Dosage Effects in Animal Models

The effects of tropisetron vary with different dosages in animal models. In rats, doses of 6, 19, and 58 mg/kg/day have been studied, while in dogs, doses of 2, 6, and 18 mg/kg/day have been investigated . These studies have shown that tropisetron is generally well-tolerated, with no specific organ toxicity observed. Higher doses may lead to more intense adverse events such as headache and constipation .

Metabolic Pathways

Tropisetron is metabolized primarily by hydroxylation at the 5, 6, or 7 positions of its indole ring, followed by conjugation to glucuronide or sulfate . The metabolism is linked to the cytochrome P-450 2D6 isoenzyme system, which determines the polymorphism of debrisoquine/sparteine metabolism . The metabolites are excreted in the urine or bile, with a urine to feces ratio of 5:1 .

Transport and Distribution

Tropisetron is rapidly absorbed from the gastrointestinal tract and distributed within the body, with a volume of distribution of 400-600 liters . It is transported across cell membranes and interacts with transporters and binding proteins that facilitate its distribution within tissues . The peak plasma concentration is attained within three hours, indicating efficient transport and distribution .

Subcellular Localization

The subcellular localization of tropisetron involves its interaction with 5HT3 receptors located on peripheral neurons and in discrete areas of the brain . These receptors are ion channels that mediate rapid depolarization and neurotransmitter release upon activation . Tropisetron’s localization to these receptors is crucial for its antiemetic effects, as it prevents the activation of the emetic reflex.

準備方法

トロピセトロン塩酸塩の調製には、塩素化やエステル化など、いくつかの段階が含まれます。 ある方法では、アミド溶媒を溶媒として使用しますが、これは低コストで、大規模生産に適しています . 別の方法では、トロピセトロン塩酸塩をβ-シクロデキストリンまたはヒドロキシプロピル-β-シクロデキストリンに溶解し、マンニトールを加え、クエン酸-リン酸水素二ナトリウム緩衝液でpHを調整してから、溶液を凍結乾燥してトロピセトロン製剤を得ます .

化学反応の分析

トロピセトロンは、インドール環の5、6、または7位での水酸化など、さまざまな化学反応を起こします。 その後、グルクロン酸または硫酸塩を形成する抱合反応が起こり、尿または胆汁中に排泄されます . トロピセトロンの代謝には、シトクロムP450系、特にCYP3A4、CYP1A2、およびCYP2D6が関与しています .

科学研究アプリケーション

トロピセトロンは、幅広い科学研究アプリケーションを持っています。 医学では、化学療法や放射線療法に起因する悪心や嘔吐の予防に使用されます . 統合失調症患者の認知障害や感覚遮断を改善する可能性についても研究されています . さらに、トロピセトロンは、動物モデルにおける細胞活動を制御するケモジェネティクス研究で使用されています .

類似化合物との比較

特性

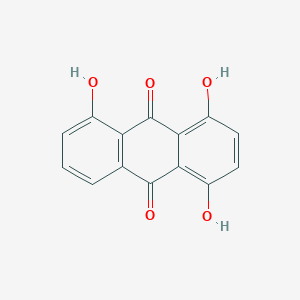

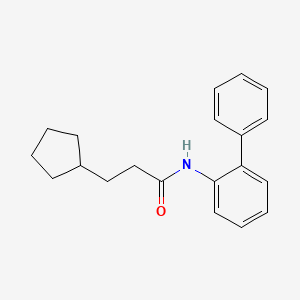

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRGQMMCGHDTEI-FUNVUKJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044137 | |

| Record name | Tropisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tropisetron competitively binds to and blocks the action of serotonin at 5HT3 receptors peripherally on vagus nerve terminals located in the gastrointestinal (GI) tract as well as centrally in the chemoreceptor trigger zone (CTZ) of the area postrema of the central nervous system (CNS). This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting. | |

| Record name | Tropisetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11699 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

89565-68-4 | |

| Record name | Tropisetron [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089565684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropisetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11699 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tropisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROPISETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I819NIK1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)-3-(2-furanylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B1223135.png)

![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(1H-benzimidazol-2-yl)benzamide](/img/structure/B1223136.png)

![N-[(phenacylamino)-sulfanylidenemethyl]cyclohexanecarboxamide](/img/structure/B1223139.png)

![N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}pentanamide](/img/structure/B1223140.png)

![4-Methoxy-3-[2-phenylethyl-(phenylmethyl)sulfamoyl]benzoic acid](/img/structure/B1223142.png)

![2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1223144.png)

![2-[fluoro(trifluoromethoxy)methyl]-6-methyl-1H-benzimidazole](/img/structure/B1223150.png)

![1-(5-Bicyclo[2.2.1]hept-2-enylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1223152.png)

![N-(4-methoxyphenyl)-1-[oxo(thiophen-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B1223157.png)